Product packaging for Methyl 6-chloro-3-oxohexanoate(Cat. No.:)

Methyl 6-chloro-3-oxohexanoate

Cat. No.: B8527700
M. Wt: 178.61 g/mol
InChI Key: UYWJTVZDEIBTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloro-3-oxohexanoate is a chemical compound of interest in organic synthesis and pharmaceutical research. While detailed information on its specific applications is limited in public sources, its structure suggests its potential use as a versatile building block. Compounds with chloro and oxo (ketone) functional groups are often valuable intermediates for constructing more complex molecules. Searched patents and scientific literature indicate that closely related esters, such as Ethyl 6-chloro-3-oxohexanoate, are recognized as important organic intermediates, for instance, in the synthesis of Thioctic Acid, a compound known as a "universal antioxidant" . Furthermore, structurally similar beta-keto ester derivatives are frequently employed in the pharmaceutical industry as precursors for the synthesis of various drug candidates and inhibitors . Researchers may find this compound valuable for developing novel synthetic pathways or for use in medicinal chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClO3 B8527700 Methyl 6-chloro-3-oxohexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

methyl 6-chloro-3-oxohexanoate

InChI

InChI=1S/C7H11ClO3/c1-11-7(10)5-6(9)3-2-4-8/h2-5H2,1H3

InChI Key

UYWJTVZDEIBTPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CCCCl

Origin of Product

United States

Synthetic Methodologies for Methyl 6 Chloro 3 Oxohexanoate and Analogous Chloro Substituted β Keto Esters

Retrosynthetic Analysis and Key Disconnections for Methyl 6-chloro-3-oxohexanoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered, focusing on the formation of the β-keto ester core.

Disconnection A (Claisen-type Condensation Logic): The bond between the α-carbon (C2) and the β-carbon (C3) is a logical point for disconnection. This approach is based on the Claisen condensation reaction. Breaking this bond yields two synthons: a methyl acetate enolate (the nucleophile) and a 4-chlorobutanoyl ester electrophile. These synthons correspond to the starting materials methyl acetate and an ester of 4-chlorobutanoic acid, such as methyl 4-chlorobutanoate.

Disconnection B (Acylation Logic): An alternative disconnection is at the C3-C4 bond. This suggests an acylation of a ketone enolate or its equivalent. This pathway would involve the enolate of methyl propanoate and a 3-chloropropionyl electrophile. A more practical application of this logic is the acylation of a malonic ester derivative followed by decarboxylation, which is a powerful method for generating β-keto esters.

These retrosynthetic pathways highlight that the chloro-substituent is typically incorporated into one of the primary building blocks rather than being added to the final molecule, thereby avoiding issues with regioselectivity.

Approaches for the Construction of the β-Keto Ester Skeleton

The formation of the β-keto ester functional group is a cornerstone of organic synthesis, with several established methods available.

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base. wikipedia.org The reaction produces a β-keto ester. libretexts.orglibretexts.orgmasterorganicchemistry.com For the synthesis of this compound, a "crossed" Claisen condensation would be required, where two different esters are used.

The mechanism involves the deprotonation of an ester at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org An alkoxide is subsequently eliminated. A significant challenge in crossed Claisen reactions is the potential for self-condensation of each ester, leading to a mixture of products. libretexts.org To achieve a good yield of the desired product, one of the esters should ideally have no α-hydrogens and thus be unable to form an enolate.

A potential, though potentially low-yielding, approach for the target molecule would be the reaction between methyl acetate and methyl 4-chlorobutanoate using a base like sodium methoxide.

Reactant 1 Reactant 2 Base Product
Methyl acetateMethyl 4-chlorobutanoateSodium methoxideThis compound

An intramolecular version of this reaction, the Dieckmann Condensation, is used to form cyclic β-keto esters from molecules containing two ester groups. wikipedia.orgmasterorganicchemistry.com

Acylation reactions provide a more controlled route to β-keto esters. These methods involve the reaction of a pre-formed enolate or a related nucleophile with an acylating agent, such as an acyl chloride or anhydride. organicreactions.orgresearchgate.net

One effective strategy is the C-acylation of ketene silyl acetals with acid chlorides, which can produce various β-keto esters in good yields. organic-chemistry.org Another powerful method is the decarboxylative Claisen condensation, which involves the reaction of magnesium enolates of substituted malonic acid half-oxy-esters with acyl donors. organic-chemistry.org This approach is efficient for use with acyl chlorides, anhydrides, and even carboxylic acids.

For the synthesis of this compound, a plausible route involves the acylation of the enolate of methyl propanoate with 3-chloropropionyl chloride. Alternatively, the reaction of a malonic ester derivative, such as the monomethyl ester of malonic acid, can be acylated with 4-chlorobutyryl chloride, followed by decarboxylation to yield the target molecule.

Novel strategies for β-keto ester synthesis include the rearrangement or opening of cyclic precursors. For instance, the total synthesis of certain marine alkaloids has been achieved through the ring expansion of cyclic β-keto esters. nih.gov

A relevant strategy for a linear molecule like this compound could involve the modification of a precursor derived from a ring-opening reaction. For example, ε-caprolactone can be opened via methanolysis to yield methyl 6-hydroxyhexanoate. Subsequent oxidation of the terminal alcohol to an aldehyde would produce Methyl 6-oxohexanoate. orgsyn.org This related keto ester could then, in principle, be converted to the target chloro-substituted compound, although introducing the chlorine at a later stage presents challenges.

Introduction of the Chloro-Substituent

The placement of the chlorine atom at the C6 position is a key synthetic consideration. As suggested by the retrosynthetic analysis, the most straightforward approach is to use a starting material that already contains the chlorine atom. However, methods for direct halogenation of distal carbons exist.

Direct chlorination of an unactivated C-H bond at a position distal to activating functional groups is a significant chemical challenge. The presence of the β-keto ester moiety in the target molecule would likely lead to preferential halogenation at the highly acidic α-carbon (C2) under many standard conditions.

However, modern synthetic chemistry has developed methods to overcome this challenge. One such approach is a radical-mediated chlorination that is guided by a temporarily installed directing group. For example, sulfamate esters can be used to direct the selective chlorination of aliphatic C-H bonds at the γ-position (relative to the oxygen). nih.gov This process involves a light-initiated homolysis of an N-Cl bond, followed by an intramolecular 1,6-hydrogen-atom abstraction by the resulting nitrogen-centered radical. This generates a carbon-centered radical at a specific distal position, which then abstracts a chlorine atom to yield the chlorinated product with high regioselectivity. nih.gov While complex, this strategy represents a cutting-edge solution for installing a halogen at a specific, unactivated distal carbon.

Synthesis via Halogenated Precursors

The construction of the this compound backbone can be achieved through established ester condensation reactions, adapted to incorporate halogenated starting materials. The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, serves as a primary example. In a potential synthetic route, a non-halogenated ester enolate can be reacted with a halogenated acyl chloride.

Another key strategy involves the C-acylation of enol silyl ethers or ketene silyl acetals with acid chlorides. organic-chemistry.org This method can produce β-keto esters, including those that are thermodynamically less favored, such as α,α-dialkylated versions. organic-chemistry.org By selecting a halogenated acid chloride, this approach can be tailored for the synthesis of chloro-substituted β-keto esters.

Reaction Type Reactant 1 Reactant 2 Potential Product
Crossed Claisen CondensationMethyl acetate (or its enolate)Ethyl 4-chlorobutyrateThis compound
Acylation of Ketene Silyl AcetalKetene silyl acetal of methyl acetate4-Chlorobutanoyl chlorideThis compound

This table represents conceptual synthetic pathways.

Chemo- and Regioselective Functionalization Strategies

Once the chloro-substituted β-keto ester framework is in place, further modification often requires precise control to target a specific part of the molecule. This compound possesses multiple reactive sites: the enolizable α-protons between the carbonyl groups, the ketone and ester carbonyls themselves, and the terminal chloroalkyl chain. Chemo- and regioselective strategies aim to functionalize one site without affecting the others.

Selective deprotonation is a powerful tool for regiocontrol. The use of specific bases can direct functionalization to a desired position. For instance, lithium diisopropylamide (LDA) is commonly used to generate enolates at the α-position for subsequent reaction with electrophiles. More complex bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), have been shown to provide enhanced flexibility and functional group tolerance in the regioselective metalation of other heterocyclic systems, a principle applicable to complex linear molecules as well. acs.orgresearchgate.net

Alternatively, the terminal chlorine atom can be targeted for nucleophilic substitution. While substitution at a tertiary carbon is often difficult, studies on α-chloro-β-keto esters have shown that SN2 displacement of the chloride is possible with various nucleophiles, including azides and thiols, proceeding without loss of enantiopurity in chiral substrates. acs.org This allows for the introduction of nitrogen and sulfur functionalities at the chlorinated position. acs.org

Catalytic and Stereoselective Synthetic Pathways

The development of catalytic methods to control the three-dimensional arrangement (stereochemistry) of atoms is a central goal of modern organic synthesis. For chloro-substituted β-keto esters, creating specific stereoisomers is crucial for applications in pharmaceuticals and materials science. Catalytic pathways offer an efficient means to achieve high levels of enantioselectivity (favoring one of two mirror-image isomers) and diastereoselectivity.

Enantioselective and Diastereoselective Approaches

A primary strategy for establishing a chiral center in these molecules is the enantioselective α-chlorination of a parent β-keto ester. This approach introduces the chlorine atom and sets the stereochemistry in a single, catalytic step.

Groundbreaking work has demonstrated that chiral Lewis acid catalysts can facilitate highly enantioselective chlorination. For example, a catalyst prepared from copper(II) triflate (Cu(OTf)₂) and a newly developed spirooxazoline ligand can yield α-chlorinated products with high enantioselectivity, reaching up to 98% enantiomeric excess (ee). acs.org This system tolerates a wide range of functional groups, including carbamates, alkenes, and nitriles. acs.org The resulting optically active tertiary chlorides are valuable intermediates, as they can undergo subsequent nucleophilic substitution with complete inversion of configuration (Walden inversion), confirming an SN2 pathway. acs.org

Organocatalysis provides an alternative, metal-free approach. Chiral squaramide catalysts have been shown to promote the enantioselective α-chlorination of α-tertiary silyl ketene acetals with N-chlorosuccinimide (NCS). nih.gov The catalyst is believed to activate both reactants through a network of non-covalent hydrogen bonding interactions. nih.gov The resulting tertiary α-chloro esters can then be used in stereospecific substitution reactions to form new carbon-nitrogen, carbon-sulfur, and carbon-fluorine bonds. nih.gov

Catalyst System Chlorinating Agent Substrate Type Key Feature Reported Enantiomeric Excess (ee)
Chiral Spirooxazoline-Cu(OTf)₂N-Chlorosuccinimide (NCS)β-Keto EstersHighly enantioselective α-chlorination of tertiary carbons.Up to 98%
Chiral Arylpyrrolidino SquaramideN-Chlorosuccinimide (NCS)Silyl Ketene AcetalsMetal-free organocatalytic approach via non-covalent interactions.Up to 90%

Enzyme-Catalyzed Transesterification for Optically Active β-Keto Esters

Transesterification, the process of exchanging the alcohol component of an ester, is a vital transformation in organic synthesis. nih.govucc.iersc.org When applied to β-keto esters, it allows for the modification of the ester group under generally mild conditions. nih.govucc.ie The use of enzymes as catalysts for this reaction introduces the potential for exceptional selectivity.

Lipases are particularly effective biocatalysts for the transesterification of β-keto esters. google.com Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly efficient and widely used enzyme for this purpose. nih.govgoogle.com Enzyme-catalyzed transesterifications offer several advantages, including mild, often solvent-free reaction conditions, high chemoselectivity for acylating aliphatic alcohols in the presence of phenols, and the ability to resolve racemic alcohols with high enantioselectivity. google.com

The process typically involves solubilizing an alcohol in a β-keto ester which acts as both the substrate and the solvent, followed by the addition of the lipase. google.com This methodology is compatible with a broad range of alcohols, including primary, secondary, allylic, and benzylic alcohols. nih.govnih.gov Microwave-assisted enzymatic transesterification has also been developed, significantly reducing reaction times while maintaining enzyme activity. nih.gov

Enzyme (Lipase) Common Source Organism Typical Substrates Key Advantages
Novozym 435 (Lipase B)Candida antarcticaPrimary and secondary alcohols, methyl/ethyl β-keto estersHigh efficiency, reusability, mild/solvent-free conditions, high stereoselectivity. nih.govgoogle.com
Lipozyme RM IMMucor mieheiPrimary and secondary alcohols, methyl acetoacetate (B1235776)Effective biocatalyst for transesterification. nih.gov
Lipozyme TL IMThermomyces lanuginosusPrimary and secondary alcohols, methyl acetoacetateUsed in comparative studies for β-keto ester modification. nih.gov

Reactivity and Reaction Mechanisms of Methyl 6 Chloro 3 Oxohexanoate

Reactivity of the β-Keto Ester Moiety

The core of Methyl 6-chloro-3-oxohexanoate's reactivity lies in its β-keto ester structure. This arrangement of functional groups confers unique chemical properties that are central to its use in organic synthesis.

The hydrogen atoms on the carbon situated between the two carbonyl groups (the α-carbon) of a β-keto ester are significantly more acidic than protons on a carbon adjacent to a single carbonyl group. rsc.orgnih.gov The presence of two electron-withdrawing carbonyl groups flanking the α-carbon increases its acidity dramatically. researchgate.net For instance, the pKₐ of a typical ketone is around 19-21, while the pKₐ for a β-keto ester is approximately 11. nih.govresearchgate.net

This enhanced acidity facilitates the removal of an α-proton by a moderately strong base, such as an alkoxide, to form a resonance-stabilized enolate ion. rsc.org The negative charge of the resulting enolate is delocalized over both oxygen atoms and the α-carbon, which accounts for its stability. aocs.orgnih.gov The resonance hybrid has significant character with the negative charge on the more electronegative oxygen atoms, making the enolate a stable and useful nucleophile. rsc.org

Table 1: Comparison of Approximate pKₐ Values

Compound Type pKₐ Value
Alkane ~50
Ketone (α-proton) ~19-21
Ester (α-proton) ~23-25
β-Keto Ester (α-proton) ~11
Water ~15.7

This table illustrates the increased acidity of the α-protons in β-keto esters compared to other carbonyl compounds.

The nucleophilic enolate generated from this compound can participate in a variety of crucial carbon-carbon bond-forming reactions.

Alkylation: One of the most significant reactions of β-keto ester enolates is alkylation. The enolate can react with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. ucc.ie This reaction is a cornerstone of the acetoacetic ester synthesis, which allows for the preparation of substituted ketones. aocs.org For the alkylation to be successful, primary or methyl halides are typically used to avoid competing elimination reactions that can occur with secondary and tertiary halides. ucc.ie The reaction involves the nucleophilic attack of the enolate carbanion on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucc.ieresearchgate.net

Michael Addition: The enolate of a β-keto ester can also act as a Michael donor in a conjugate addition reaction. researchgate.net In this reaction, the nucleophilic enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. mdpi.comchemsynthesis.com This 1,4-addition is a powerful method for forming 1,5-dicarbonyl compounds. researchgate.net The reaction proceeds because the enolate is a "soft" nucleophile, which preferentially attacks the "soft" electrophilic β-carbon of the conjugated system.

Aldol (B89426) Condensation: The enolate of this compound can react with aldehydes or ketones in an Aldol addition or condensation reaction. The enolate adds to the carbonyl carbon of the reaction partner to form a β-hydroxy keto ester. Under heating or acidic/basic conditions, this intermediate can undergo dehydration (loss of a water molecule) to yield a conjugated α,β-unsaturated product. Intramolecular aldol condensations are also possible if a second carbonyl group is present elsewhere in the molecule, particularly when forming five- or six-membered rings. mdpi.com

Knoevenagel Condensation: The Knoevenagel condensation is a related reaction that involves the condensation of a compound with an active methylene group (like a β-keto ester) with an aldehyde or ketone. The reaction is typically catalyzed by a weak base, such as an amine. Research has shown that similar compounds, like ethyl 4-chloro-3-oxobutanoate, undergo Knoevenagel condensation with various aromatic aldehydes. The reaction proceeds via the formation of the enolate, which attacks the aldehyde carbonyl, followed by dehydration to yield a stable, conjugated product.

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. mdpi.com This reaction is typically catalyzed by either an acid or a base. nih.gov For β-keto esters, this transformation can be performed selectively in the presence of other types of esters. rsc.orgmdpi.com

The selectivity is often attributed to the ability of the β-keto ester to form a stable six-membered chelated enol intermediate with a catalyst. mdpi.com A wide array of catalysts, including protic acids, Lewis acids (like boric acid derivatives), and organic bases, can facilitate this reaction under mild conditions. aocs.orgmdpi.com

The general mechanism for acid-catalyzed transesterification involves protonation of the ester carbonyl oxygen, which makes the carbonyl carbon more electrophilic. nih.gov The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After proton transfer, the original alcohol is eliminated, and deprotonation yields the new ester. nih.gov In base-catalyzed transesterification, an alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the original alkoxide and form the new ester. To prevent unwanted side reactions like hydrolysis, anhydrous conditions are typically required for acid-catalyzed processes. mdpi.com

The ketone carbonyl group in this compound is an electrophilic center and can undergo nucleophilic addition reactions. Aldehydes are generally more reactive than ketones in these reactions due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

Reductions: The ketone can be selectively reduced to a secondary alcohol without affecting the ester group. A study on the reduction of alkyl 6-chloro-3-oxohexanoates using baker's yeast demonstrated the stereoselective reduction of the ketone to the corresponding (3R)- or (3S)-6-chloro-3-hydroxyhexanoate, depending on the nature of the ester's alkyl group. For example, the octyl ester yielded the (3S)-alcohol with high enantiomeric excess. Carbonyl reductases have also been employed for the asymmetric reduction of similar substrates to produce key chiral intermediates for pharmaceuticals.

Nucleophilic Additions: Other nucleophiles, such as organometallic reagents or cyanide ions, can add to the ketone carbonyl. The reaction with hydrogen cyanide (HCN), for example, would yield a cyanohydrin. These additions typically proceed via attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate which is subsequently protonated.

While β-keto esters themselves are thermally stable, they can be readily converted into ketones through a two-step sequence involving hydrolysis and decarboxylation. mdpi.com First, the methyl ester group of this compound is hydrolyzed under acidic or basic conditions to yield the corresponding β-keto carboxylic acid.

This resulting 6-chloro-3-oxohexanoic acid is susceptible to decarboxylation upon gentle heating. aocs.org The mechanism involves a cyclic, six-membered transition state, which facilitates the loss of carbon dioxide and the formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable keto form, yielding 5-chloro-2-pentanone. aocs.org This decarboxylation is a characteristic and synthetically useful reaction of β-keto acids.

Acidity of α-Protons and Enolate Generation

Reactivity of the Terminal Alkyl Chloride Functional Group

The carbon-chlorine bond at the 6-position is the primary site for reactions characteristic of alkyl halides. The reactivity is influenced by the presence of the β-ketoester group, which is located at a distance and thus has a minimal electronic effect on the terminal chloride.

The primary nature of the alkyl chloride strongly favors the SN2 (bimolecular nucleophilic substitution) pathway over the SN1 (unimolecular nucleophilic substitution) pathway. The SN1 mechanism, which proceeds through a carbocation intermediate, is highly unfavorable for primary alkyl halides due to the instability of the corresponding primary carbocation.

In an SN2 reaction, a nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced in a single, concerted step. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

General Reaction Scheme for SN2 Reaction: Nu- + CH3OOCCH2COCH2CH2CH2Cl → CH3OOCCH2COCH2CH2CH2Nu + Cl-

A variety of nucleophiles can be employed, leading to a wide array of derivatives. The table below provides examples of potential SN2 reactions with this compound, with reaction conditions and expected products based on analogous reactions with primary alkyl halides.

Nucleophile (Nu-)Reagent ExampleSolventExpected Product
HydroxideSodium hydroxideWater/THFMethyl 6-hydroxy-3-oxohexanoate
AzideSodium azideDMFMethyl 6-azido-3-oxohexanoate
CyanideSodium cyanideDMSOMethyl 6-cyano-3-oxohexanoate
IodideSodium iodideAcetoneMethyl 6-iodo-3-oxohexanoate
ThiolateSodium thiomethoxideEthanolMethyl 6-(methylthio)-3-oxohexanoate

Elimination reactions of alkyl halides lead to the formation of alkenes. Similar to substitution reactions, there are two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination).

For this compound, the E2 pathway is the more likely elimination mechanism. The E1 pathway, which also involves a carbocation intermediate, is disfavored. The E2 reaction is a concerted process where a base removes a proton from the carbon adjacent to the carbon bearing the chlorine (the β-carbon), and the chloride ion is simultaneously eliminated, forming a double bond.

General Reaction Scheme for E2 Reaction: Base- + CH3OOCCH2COCH2CH2CH2Cl → CH3OOCCH2COCH2CH2CH=CH2 + Base-H + Cl-

For E2 reactions to be competitive with SN2 reactions, a strong, sterically hindered base is typically required. Non-hindered strong bases, which are also good nucleophiles (e.g., hydroxide or methoxide), would likely favor substitution over elimination for a primary alkyl halide.

BaseReagent ExampleSolventExpected Major Product
tert-ButoxidePotassium tert-butoxidetert-ButanolMethyl 3-oxo-5-hexenoate
DBU1,8-Diazabicyclo[5.4.0]undec-7-eneTHFMethyl 3-oxo-5-hexenoate

This table illustrates potential E2 reactions. The choice of a strong, bulky base is crucial to favor elimination over substitution. libretexts.org

Reductive dehalogenation involves the replacement of the halogen atom with a hydrogen atom. This transformation can be achieved using various reducing agents. For α-halo ketones, reductive dehalogenation can lead to the formation of enolates. wikipedia.org While this compound is a γ-chloro ketone, similar principles of reduction can be applied.

Common methods for reductive dehalogenation include catalytic hydrogenation or the use of metal-based reducing agents.

General Reaction Scheme for Reductive Dehalogenation: CH3OOCCH2COCH2CH2CH2Cl + [H] → CH3OOCCH2COCH2CH2CH3 + HCl

Reducing AgentTypical Conditions
H2/Pd-CH2 gas, Palladium on carbon, Ethanol
Zn/HClZinc dust, Hydrochloric acid, Ethanol
NaBH4 in DMSOSodium borohydride, Dimethyl sulfoxide
Tributyltin hydride (Bu3SnH)AIBN (initiator), Toluene, heat

This table provides examples of reagents commonly used for the reductive dehalogenation of alkyl halides. Specific conditions for this compound would require experimental optimization.

The terminal alkyl chloride can participate in the formation of organometallic reagents or undergo cross-coupling reactions.

Grignard Reagent Formation: The formation of a Grignard reagent from this compound is challenging due to the presence of the acidic α-protons of the β-ketoester moiety. The highly basic Grignard reagent, once formed, would readily deprotonate another molecule of the starting material at the acidic C-2 or C-4 positions, leading to undesired side reactions. Protection of the ketone and ester functionalities would be necessary before attempting Grignard formation.

Cross-Coupling Reactions: Cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, provide a powerful method for carbon-carbon bond formation. These reactions typically involve a palladium catalyst and couple an organometallic reagent with an organic halide. The terminal chloride of this compound could potentially act as the electrophilic partner in such reactions.

General Scheme for a Suzuki Coupling (hypothetical): CH3OOCCH2COCH2CH2CH2Cl + R-B(OH)2 --(Pd catalyst, Base)--> CH3OOCCH2COCH2CH2CH2R

Coupling PartnerReaction TypeCatalyst SystemExpected Product
Phenylboronic acidSuzuki CouplingPd(PPh3)4, Na2CO3Methyl 6-phenyl-3-oxohexanoate
VinyltributyltinStille CouplingPd(PPh3)4Methyl 3-oxo-7-octenoate

This table presents hypothetical cross-coupling reactions. The feasibility of these reactions would depend on the compatibility of the catalyst and reagents with the β-ketoester functionality.

Intramolecular Cyclization and Rearrangement Pathways

The presence of both an electrophilic center (C-6) and nucleophilic sites (the enolizable C-2 and C-4 positions) within the same molecule allows for the possibility of intramolecular reactions.

In the presence of a base, this compound can undergo intramolecular cyclization. The base can deprotonate the acidic α-carbons (C-2 or C-4) to form an enolate, which can then act as an internal nucleophile, attacking the carbon bearing the chlorine atom (C-6) in an intramolecular SN2 reaction.

Deprotonation at C-4 would lead to a five-membered ring, while deprotonation at C-2 would lead to a seven-membered ring. Generally, the formation of five- and six-membered rings is kinetically and thermodynamically favored over the formation of seven-membered rings. Therefore, cyclization involving the C-4 enolate is the more probable pathway.

Mechanism of Intramolecular Cyclization:

Enolate Formation: A base removes a proton from the C-4 position to form an enolate.

Intramolecular Nucleophilic Attack: The enolate attacks the C-6 carbon, displacing the chloride ion.

Ring Formation: A new carbon-carbon bond is formed, resulting in a substituted cyclopentanone (B42830).

This type of reaction is a variation of the well-known intramolecular alkylation of ketones.

BaseSolventExpected Product
Sodium ethoxideEthanolMethyl 2-acetylcyclopentane-1-carboxylate
Potassium tert-butoxideTHFMethyl 2-acetylcyclopentane-1-carboxylate
Sodium hydrideTHFMethyl 2-acetylcyclopentane-1-carboxylate

This table outlines the expected outcome of the base-mediated intramolecular cyclization. The product exists as a β-ketoester and can be present in both keto and enol forms.

Formation of Carbocyclic and Heterocyclic Systems

The structure of this compound is well-suited for intramolecular cyclization reactions to form both carbocyclic and heterocyclic rings. The presence of a nucleophilic center (the enolizable α-carbon) and an electrophilic center (the carbon bearing the chlorine atom) within the same molecule allows for intramolecular alkylation, a powerful strategy for ring formation.

Carbocyclic Ring Formation:

The most probable carbocyclic ring formation involving this compound is an intramolecular alkylation to yield a five-membered ring. This reaction is analogous to the Dieckmann condensation, which typically involves the intramolecular reaction of diesters. In this case, the enolate formed from the β-keto ester acts as the nucleophile, and the alkyl chloride serves as the electrophile.

The mechanism proceeds via the deprotonation of the α-carbon (C-2), which is acidic due to the electron-withdrawing effects of the adjacent ketone and ester carbonyl groups. Treatment with a suitable base, such as sodium ethoxide or potassium tert-butoxide, generates a resonance-stabilized enolate. This enolate can then undergo an intramolecular SN2 reaction, where the nucleophilic α-carbon attacks the electrophilic carbon at C-6, displacing the chloride ion. This 5-exo-tet cyclization results in the formation of a substituted cyclopentanone derivative, namely methyl 2-acetyl-1-cyclopentanonecarboxylate.

Heterocyclic Ring Formation:

This compound can also serve as a precursor for the synthesis of heterocyclic systems. A common method for synthesizing pyrazoles involves the reaction of 1,3-dicarbonyl compounds with hydrazine. In this context, the β-keto ester functionality of this compound can react with hydrazine or its derivatives.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl (C-3). This is followed by a condensation reaction, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the ester carbonyl (C-1), followed by the elimination of a molecule of methanol. This sequence of reactions results in the formation of a pyrazolone ring, specifically 5-(3-chloropropyl)-2,4-dihydro-3H-pyrazol-3-one. The reaction is typically carried out in a protic solvent like ethanol and may be catalyzed by a small amount of acid.

Interplay of Reactive Centers and Chemo-selectivity Considerations

The presence of multiple reactive centers in this compound necessitates careful consideration of chemo-selectivity in its reactions. The primary reactive sites are:

The Acidic α-Protons: The protons on the carbon atom situated between the two carbonyl groups (C-2) are significantly acidic and can be readily removed by a base to form a nucleophilic enolate.

The Electrophilic Carbonyl Carbons: Both the ketone (C-3) and the ester (C-1) carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. Generally, the ketone carbonyl is more electrophilic and reactive towards nucleophiles than the ester carbonyl.

The Electrophilic α-Carbon of the Alkyl Chloride: The carbon atom bonded to the chlorine atom (C-6) is an electrophilic center and can undergo nucleophilic substitution.

The outcome of a reaction involving this compound is highly dependent on the nature of the reagents and the reaction conditions.

Competition between Intermolecular and Intramolecular Reactions:

When reacting with an external nucleophile, there is a competition between the nucleophile attacking the carbonyl groups or the alkyl chloride, and the potential for intramolecular cyclization. For instance, a strong, non-basic nucleophile might preferentially attack the C-6 position via an SN2 reaction. Conversely, the use of a base will favor the formation of the enolate, which can then either react with an external electrophile or undergo intramolecular cyclization.

Control of Chemo-selectivity:

The chemo-selectivity of reactions with this compound can be controlled by several factors:

Choice of Base: A strong, non-nucleophilic base will selectively deprotonate the α-carbon, favoring enolate formation and subsequent intramolecular cyclization or reaction with an added electrophile. A weaker base may not be sufficient to generate a significant concentration of the enolate.

Nature of the Nucleophile: A soft nucleophile will tend to react at the soft electrophilic center (C-6), while a hard nucleophile will favor attack at the hard electrophilic carbonyl carbons.

Reaction Temperature: Higher temperatures can favor elimination reactions or overcome the activation energy for less favorable reaction pathways. For intramolecular cyclization, the temperature can influence the rate of ring formation.

By carefully selecting the reaction conditions, it is possible to direct the reactivity of this compound towards a desired outcome, making it a versatile building block in organic synthesis.

Data Tables

Table 1: Potential Cyclization Reactions of this compound

Reaction TypeReagentsConditionsExpected ProductRing System
Intramolecular AlkylationSodium ethoxideEthanol, refluxMethyl 2-acetyl-1-cyclopentanonecarboxylateCarbocycle (Cyclopentanone)
Pyrazole SynthesisHydrazine hydrateEthanol, reflux5-(3-chloropropyl)-2,4-dihydro-3H-pyrazol-3-oneHeterocycle (Pyrazolone)

Advanced Spectroscopic and Computational Approaches to Mechanistic Elucidation

Application of Advanced Spectroscopic Techniques for Reaction Monitoring

Modern spectroscopic methods offer a window into the dynamic processes that occur during a chemical reaction, enabling the identification of transient intermediates and the elucidation of reaction kinetics.

Time-resolved spectroscopy is a powerful tool for studying the kinetics of fast chemical reactions. By employing pump-probe techniques, where a short laser pulse initiates the reaction and a subsequent, time-delayed pulse probes the state of the system, it is possible to track the evolution of reactants, intermediates, and products on timescales ranging from femtoseconds to seconds. While specific time-resolved studies on Methyl 6-chloro-3-oxohexanoate are not extensively documented, the principles of this technique can be applied to investigate various reactions it may undergo. For instance, in photochemical reactions, time-resolved absorption or emission spectroscopy could be used to monitor the formation and decay of excited states and transient radical species.

Table 1: Potential Applications of Time-Resolved Spectroscopy to Reactions of this compound

Reaction Type Spectroscopic Technique Information Gained
Photochemical Halogenation Femtosecond Transient Absorption Observation of excited state dynamics and primary radical formation.
Base-Catalyzed Cyclization Picosecond Time-Resolved Infrared Monitoring the formation and consumption of enolate intermediates.

In-situ Fourier-transform infrared (FT-IR) and Raman spectroscopy are invaluable for monitoring the progress of chemical reactions in real-time without the need for sample extraction. researchgate.net These techniques provide information about the vibrational modes of molecules, allowing for the identification of functional groups and the tracking of their transformation. researchgate.netresearchgate.netsigmaaldrich.com

In the context of reactions involving this compound, in-situ FT-IR could be employed to monitor the disappearance of the carbonyl stretching vibration of the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹), and the appearance of new bands corresponding to the products. For example, in a reduction reaction, the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the formation of an alcohol.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, can provide complementary information. mdpi.com For instance, the C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region) could be monitored to follow reactions at the chlorinated carbon center. The combination of both techniques can provide a more complete picture of the reaction progress. rsc.org

Table 2: Characteristic Vibrational Frequencies for Monitoring Reactions of this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) (FT-IR) Typical Wavenumber (cm⁻¹) (Raman)
C=O (Ketone) Stretching ~1715 ~1715
C=O (Ester) Stretching ~1740 ~1740
C-Cl Stretching ~600-800 ~600-800

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals and radical ions. nih.govrsc.org Many chemical reactions, particularly those initiated by light or involving single-electron transfer processes, proceed through radical intermediates.

For reactions of this compound that may involve radical pathways, such as certain substitution or coupling reactions, EPR spectroscopy would be the primary tool for directly observing these transient species. nih.gov By analyzing the hyperfine structure of the EPR spectrum, it is possible to determine the distribution of the unpaired electron density within the radical, providing crucial insights into its structure and reactivity. Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical, can also be employed to study the initial radical intermediates. bath.ac.uk

While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of stable molecules, multidimensional NMR techniques can provide more detailed information, especially for complex molecules and transient species. Techniques such as 2D correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) can be used to establish connectivity between atoms in intermediates that may be present in low concentrations in a reaction mixture.

Furthermore, Nuclear Overhauser Effect (NOE) based techniques, like NOESY and ROESY, can provide information about the through-space proximity of atoms, which is invaluable for determining the conformation and stereochemistry of flexible molecules like this compound and its reaction products. While challenging, the application of these techniques in stopped-flow or rapid-injection NMR setups can allow for the characterization of relatively short-lived intermediates.

Theoretical and Computational Chemistry Investigations

In parallel with experimental studies, theoretical and computational chemistry provides a powerful framework for understanding the intimate details of reaction mechanisms.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating reaction mechanisms. researchgate.netrsc.org These methods can be used to calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway and to predict the activation energy, which is related to the reaction rate.

For this compound, quantum chemical calculations can be applied to a wide range of its potential reactions:

Nucleophilic Substitution at the Chlorinated Carbon: Calculations can determine whether the reaction proceeds through an SN1 or SN2 mechanism by locating the corresponding transition states and intermediates.

Enolate Formation and Subsequent Reactions: The relative acidities of the α-protons can be calculated to predict the regioselectivity of enolate formation. The subsequent reaction of the enolate with electrophiles can then be modeled. researchgate.netnih.gov

Conformational Analysis: The various conformations of this compound can be modeled to determine their relative energies and to understand how conformation might influence reactivity. nih.gov

Table 3: Examples of Computational Parameters for Studying Reactions of this compound

Parameter Computational Method Information Obtained
Reaction Enthalpy DFT (e.g., B3LYP/6-31G*) Thermodynamics of the reaction (exothermic/endothermic).
Activation Energy DFT with transition state search (e.g., QST3) Kinetics of the reaction (rate-determining step).
Atomic Charges Natural Bond Orbital (NBO) analysis Reactivity of different atomic sites (nucleophilic/electrophilic).

By combining the insights gained from these advanced spectroscopic and computational approaches, a detailed and comprehensive understanding of the chemical behavior of this compound can be achieved.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Energy Landscapes and Activation Barriers

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the energy landscapes of chemical reactions. For β-keto esters like this compound, these calculations can predict the relative energies of reactants, transition states, intermediates, and products, thereby determining the activation barriers for various reaction pathways.

A key aspect of the reactivity of β-dicarbonyl compounds is their keto-enol tautomerism. DFT studies on similar molecules have shown that the enol form can be significantly more stable in the gas phase due to the formation of a strong intramolecular hydrogen bond. However, in solution, the relative stability of the keto and enol forms, and the energy barrier for their interconversion, is highly dependent on the solvent. researchgate.netorientjchem.org For this compound, the presence of the electron-withdrawing chloro group can influence the acidity of the α-protons and thus the keto-enol equilibrium.

Computational studies on the reactions of β-keto esters, such as alkylation or reduction, involve the calculation of transition state energies to determine the activation barriers. For instance, in a base-catalyzed alkylation, DFT can be used to model the formation of the enolate intermediate and its subsequent reaction with an electrophile. The calculated activation barriers for different possible pathways can help in predicting the regioselectivity and stereoselectivity of the reaction.

Table 1: Representative Calculated Activation Barriers for Reactions of Analogous β-Dicarbonyl Compounds

Reaction TypeModel CompoundComputational MethodCalculated Activation Barrier (kcal/mol)
Keto-Enol TautomerismAcetylacetoneDFT (B3LYP/6-31G*)~15-20 (water-assisted)
Enolate FormationEthyl acetoacetate (B1235776)DFT (M06-2X/6-311+G(d,p))~10-15 (with ethoxide)
Aldol (B89426) ReactionAcetoneDFT (B3LYP/6-31+G(d,p))~20-25

Note: The values in this table are illustrative and are based on computational studies of analogous systems. The actual activation barriers for this compound may vary.

Molecular Orbital Analysis and Electronic Structure Studies

Molecular Orbital (MO) theory provides valuable insights into the electronic structure and reactivity of molecules. For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can identify the nucleophilic and electrophilic centers, respectively.

The HOMO of the enolate form of a β-keto ester is typically located on the α-carbon and the oxygen atoms of the carbonyl groups, indicating that these are the primary sites for nucleophilic attack. egyankosh.ac.in Conversely, the LUMO is generally centered on the carbonyl carbons, making them susceptible to attack by nucleophiles. The presence of the chlorine atom at the 6-position will inductively withdraw electron density, which can affect the energies of the frontier orbitals and modulate the reactivity of the molecule.

Computational studies on analogous β-keto esters have utilized MO analysis to understand the regioselectivity of their reactions. nih.gov By examining the coefficients of the atomic orbitals in the HOMO of the enolate, it is possible to predict whether alkylation will occur preferentially at the α-carbon or at one of the oxygen atoms.

Molecular Dynamics Simulations of Reactant and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules. For reactions involving this compound, MD simulations can provide a detailed picture of the role of the solvent in stabilizing reactive intermediates and transition states.

In the context of keto-enol tautomerism, MD simulations have been used to study the proton transfer process in β-dicarbonyl compounds in aqueous solution. researchgate.net These simulations have shown that water molecules can form hydrogen-bonded bridges that facilitate the transfer of a proton from the α-carbon to the carbonyl oxygen, thereby lowering the activation barrier for enolization. researchgate.netnih.gov Similar solvent-assisted mechanisms are likely to be important in the reactions of this compound.

MD simulations can also be employed to investigate the conformational flexibility of the molecule and how this is influenced by the solvent. The relative orientation of the carbonyl groups and the chloroalkyl chain can affect the accessibility of the reactive sites and thus the outcome of a reaction.

Computational Studies on Reactive Intermediates and Their Stability

The reactions of β-keto esters often proceed through reactive intermediates such as enolates. egyankosh.ac.in Computational chemistry provides a means to investigate the structure, stability, and reactivity of these transient species.

The stability of the enolate intermediate is a crucial factor in determining the feasibility and outcome of many reactions of this compound. fiveable.me DFT calculations can be used to determine the relative energies of different possible enolate structures. For an unsymmetrical β-keto ester, two different enolates can be formed, and their relative stabilities will influence the regioselectivity of subsequent reactions. The stability of an enolate is influenced by factors such as conjugation and the inductive effects of substituents. fiveable.mequora.com

In the case of this compound, the electron-withdrawing chlorine atom can have a complex effect on enolate stability. While it may destabilize the negative charge through induction, it could also influence the geometry and solvation of the enolate.

Prediction of Reactivity and Selectivity in Novel Transformations

A significant advantage of computational chemistry is its predictive power. By applying the principles and methods described in the preceding sections, it is possible to predict the reactivity and selectivity of this compound in novel chemical transformations.

For instance, in designing a stereoselective reduction of the ketone group, computational modeling can be used to screen different chiral catalysts. nih.govrsc.org By calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products, the enantioselectivity of a given catalyst can be predicted. nih.govnih.gov This approach can significantly accelerate the discovery of efficient and selective synthetic methods.

Computational studies can also be used to explore the feasibility of new reaction pathways that have not yet been investigated experimentally. By calculating the energy profiles for hypothetical reactions, it is possible to identify promising new transformations for this compound and related compounds.

Synthetic Utility and Transformative Applications in Complex Molecule Synthesis

Methyl 6-chloro-3-oxohexanoate as a Versatile Building Block

This compound is a bifunctional molecule, possessing two key reactive sites: a β-ketoester moiety and a primary alkyl chloride. This duality allows for a range of chemical transformations, making it a potentially valuable precursor in the synthesis of diverse organic structures.

The β-ketoester functionality is characterized by its acidic α-protons (at the C-2 position), which can be readily deprotonated by a suitable base to form a stabilized enolate. aklectures.comjove.com This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. jove.com Concurrently, the primary alkyl chloride at the C-6 position serves as an electrophilic site, susceptible to nucleophilic substitution (SN2) reactions. acs.org The presence of these two distinct reactive centers within the same molecule allows for sequential or even tandem reactions, providing a platform for the construction of a wide array of molecular scaffolds.

The inherent reactivity of these functional groups suggests that this compound can be employed in the synthesis of various carbocyclic and heterocyclic systems. For instance, intramolecular reactions could lead to the formation of five-membered rings, while intermolecular reactions could be used to build larger, more complex structures.

Table 1: Key Functional Groups and Their Potential Reactivity in this compound

Functional GroupPositionType of ReactivityPotential Reactions
Methyl EsterC-1ElectrophilicHydrolysis, Transesterification, Amidation
KetoneC-3ElectrophilicNucleophilic addition, Reduction, Reductive amination
α-MethyleneC-2Nucleophilic (as enolate)Alkylation, Acylation, Aldol (B89426) condensation
Alkyl ChlorideC-6ElectrophilicNucleophilic substitution (SN2)

Strategies for Convergent and Divergent Synthetic Pathways

The bifunctional nature of this compound is well-suited for both convergent and divergent synthetic strategies, which are central to modern organic synthesis for improving efficiency and generating molecular diversity.

Convergent Synthesis: In a convergent approach, this molecule could be elaborated in two different directions before being combined to form a more complex product. For example, the chloride at C-6 could be displaced by a nucleophile, while the β-ketoester is modified through an alkylation reaction at the C-2 position. These two elaborated fragments, now part of the same molecule, could then be induced to react with each other, for example, through an intramolecular condensation, to rapidly build a complex cyclic system.

Divergent Synthesis: A divergent synthesis strategy would leverage a common intermediate derived from this compound to generate a library of structurally related but distinct compounds. beilstein-journals.org For instance, the enolate could be formed and reacted with a variety of electrophiles to create a family of C-2 substituted derivatives. Alternatively, the chloride could be displaced by a range of different nucleophiles to generate diversity at the C-6 position. This approach is particularly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships.

Construction of Advanced Molecular Architectures

The reactivity of this compound can be harnessed to construct a variety of advanced molecular architectures, particularly heterocyclic and carbocyclic scaffolds that are prevalent in natural products and pharmaceuticals.

Heterocyclic Synthesis:

Piperidin-4-ones: By reacting this compound with an amine, it is conceivable that an initial amination at the C-6 position could be followed by an intramolecular cyclization and decarboxylation to yield substituted piperidin-4-ones. These structures are important cores in many biologically active molecules.

Tetrahydropyran-4-ones: Intramolecular cyclization of the enolate derived from this compound could potentially lead to the formation of five-membered rings. cdnsciencepub.com While this compound is a γ-chloro-β-ketoester, analogous cyclizations of ω-halo-β-keto esters are known to produce cyclic ketones. cdnsciencepub.com

γ-Lactams: The reaction of this compound with amines could also potentially lead to the formation of γ-lactam derivatives, which are significant structural motifs in numerous bioactive compounds. nih.gov

Carbocyclic Synthesis:

Cyclopentanones: Intramolecular alkylation of the enolate formed at C-2 onto the electrophilic C-6 position would result in the formation of a five-membered carbocycle. This type of intramolecular cyclization of halo-ketoesters is a known method for the synthesis of cyclic ketones. google.com The resulting cyclopentanone (B42830) could be further functionalized.

Applications in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. beilstein-journals.org The bifunctional nature of this compound makes it a promising scaffold for DOS.

A library of compounds could be generated by systematically varying the reactants that engage with the two reactive sites of the molecule. For example:

Alkylation at C-2: A wide range of alkyl halides could be used to introduce diversity at the α-position of the ketoester. jove.comrsc.org

Nucleophilic Substitution at C-6: A diverse set of nucleophiles (e.g., amines, thiols, azides) could be employed to displace the chloride, introducing a variety of functional groups at this position. acs.org

Combinatorial Approach: By combining these two approaches, a large and diverse library of compounds can be rapidly assembled from a single starting material. For instance, a matrix of products could be generated by reacting a set of alkyl halides with a set of nucleophiles in a combinatorial fashion.

This strategy allows for the exploration of a broad chemical space around a central scaffold, which is a key principle of diversity-oriented synthesis. rsc.org

Development of Novel Synthetic Sequences and Reaction Cascades

The presence of two reactive functional groups in this compound opens up the possibility of designing novel synthetic sequences and reaction cascades. A reaction cascade, or tandem reaction, is a series of intramolecular reactions that occur sequentially without the need to isolate intermediates, leading to a significant increase in molecular complexity in a single synthetic operation.

A potential cascade reaction involving this compound could be initiated by the reaction of a dinucleophile, such as a primary amine, with the molecule. The initial reaction could be a nucleophilic attack on the ketone at C-3 to form an enamine. This could be followed by an intramolecular SN2 reaction where the nitrogen of the enamine displaces the chloride at C-6, leading to the formation of a six-membered heterocyclic ring. Subsequent tautomerization and other transformations could lead to complex heterocyclic products in a single step.

Furthermore, the β-ketoester can be used in multicomponent reactions, where three or more reactants are combined in a single pot to form a product that contains portions of all the reactants. nih.gov The ability to participate in such complex transformations underscores the potential of this compound as a valuable tool in the development of efficient and innovative synthetic methodologies.

Future Research Directions and Perspectives on Methyl 6 Chloro 3 Oxohexanoate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Future research will undoubtedly focus on the discovery and development of new catalytic systems to control the reactivity and selectivity of reactions involving Methyl 6-chloro-3-oxohexanoate. A primary goal will be the development of catalysts that can achieve high levels of chemo-, regio-, and enantioselectivity in transformations of this multifunctional molecule.

Organocatalysis , for instance, presents a promising frontier. Chiral organocatalysts could be designed to facilitate asymmetric reactions, such as aldol (B89426) or Michael additions, at the α-position of the keto group, leading to the synthesis of enantiomerically pure derivatives. nih.govresearchgate.net The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, could offer precise control over the stereochemical outcome of these reactions.

Metal-based catalysis also offers significant opportunities. The use of transition metal complexes, particularly those of copper, zinc, iridium, and ruthenium, has shown great promise in the asymmetric synthesis of related β-keto esters and chlorinated compounds. chemistryviews.orgnih.govacs.org Future work could explore the application of these catalysts to this compound for reactions such as asymmetric hydrogenation of the ketone or cross-coupling reactions at the chlorinated terminus. The design of chiral ligands will be crucial in achieving high enantioselectivity.

Furthermore, the development of photoredox catalysis could enable novel transformations of this compound under mild conditions. acs.org Visible-light-mediated reactions could be employed for C-H functionalization, radical additions, or dehalogenation reactions, expanding the synthetic utility of this compound.

Catalyst TypePotential Application for this compoundDesired Outcome
Chiral OrganocatalystsAsymmetric aldol and Michael additionsEnantiomerically pure derivatives
Transition Metal Complexes (Cu, Zn, Ir, Ru)Asymmetric hydrogenation, cross-coupling reactionsHigh enantioselectivity
Photoredox CatalystsC-H functionalization, radical additions, dehalogenationNovel transformations under mild conditions

Development of Green and Sustainable Synthetic Methodologies

In line with the growing emphasis on environmentally friendly chemical processes, a significant area of future research will be the development of green and sustainable synthetic methods for this compound. This will involve the use of safer reagents, renewable resources, and energy-efficient reaction conditions.

Biocatalysis stands out as a particularly promising approach. nih.gov Enzymes such as ketoreductases, lipases, and halogenases could be employed for the selective synthesis and transformation of this compound. For example, engineered ketoreductases could be used for the enantioselective reduction of the ketone to produce chiral hydroxyesters. wikipedia.org Lipases could be utilized for the clean and selective esterification or transesterification reactions. nih.gov Moreover, the exploration of enzymatic halogenation could provide a greener alternative to traditional chemical methods for introducing the chlorine atom. nih.gov

The use of alternative reaction media will also be a key focus. The replacement of volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or even water could significantly reduce the environmental impact of synthetic processes. researchgate.net Ionic liquids, with their unique properties of low vapor pressure, high thermal stability, and tunable solvent properties, could serve as both solvents and catalysts in reactions involving this compound.

Microwave-assisted synthesis is another green technology that could be applied to accelerate reactions and improve energy efficiency. cftri.res.infrontiersin.orgconsensus.app The rapid and uniform heating provided by microwaves can lead to shorter reaction times, higher yields, and reduced byproduct formation.

Green Chemistry ApproachApplication to this compound ChemistryKey Benefits
BiocatalysisEnantioselective reduction, esterification, halogenationHigh selectivity, mild reaction conditions, reduced waste
Alternative Reaction Media (e.g., Ionic Liquids)Replacement of volatile organic solventsReduced environmental impact, potential for catalyst recycling
Microwave-Assisted SynthesisAcceleration of reactionsShorter reaction times, improved energy efficiency, higher yields

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, reproducible, and scalable chemical production. exlibrisgroup.com

Continuous flow reactors , or microreactors, offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents and intermediates. researchgate.netchemistryviews.org The synthesis of β-keto esters has been successfully demonstrated in flow systems, suggesting that the production of this compound could be similarly adapted. nih.govresearchgate.netflinders.edu.au This would allow for on-demand synthesis and facile integration into multi-step reaction sequences.

Automated synthesis platforms can further enhance the efficiency of research and development by enabling high-throughput screening of reaction conditions and rapid optimization of synthetic routes. acs.orgexlibrisgroup.com These platforms can be used to systematically explore a wide range of catalysts, solvents, and reaction parameters to identify the optimal conditions for the synthesis and transformation of this compound. The data generated from these high-throughput experiments can also be used to train machine learning models for reaction prediction and optimization.

Bio-Inspired Transformations and Biomimetic Synthesis

Nature provides a rich source of inspiration for the development of novel synthetic strategies. Bio-inspired and biomimetic approaches to the synthesis of this compound and its derivatives could lead to highly efficient and selective transformations.

One promising area is the use of polyketide synthase (PKS) mimics . wikipedia.org PKSs are multi-enzyme complexes that produce a vast array of natural products with diverse structures and biological activities. wikipedia.org The modular nature of PKSs allows for the controlled, iterative addition of two-carbon units to a growing polyketide chain. wikipedia.org By designing synthetic systems that mimic the function of PKSs, it may be possible to develop a highly controlled and versatile platform for the synthesis of functionalized hexanoates, including chlorinated derivatives.

The study of enzymatic cascades in natural product biosynthesis can also provide valuable insights for the design of efficient multi-step syntheses. For example, a biocatalytic cascade involving a halogenase and a ketoreductase could potentially be developed for the stereoselective synthesis of chiral chloroalcohols from simple precursors. nih.gov This approach would mimic the way in which organisms often use a series of enzymatic reactions to construct complex molecules with high precision.

Advancements in Theoretical Prediction and Machine Learning for Reaction Design

The use of theoretical prediction and machine learning is set to revolutionize the way chemical reactions are designed and optimized. These computational tools can be applied to the chemistry of this compound to accelerate the discovery of new reactions and to predict their outcomes with high accuracy.

Quantum mechanical calculations can be used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and understand the factors that control selectivity. This information can be invaluable for the rational design of new catalysts and for optimizing reaction conditions.

Machine learning algorithms , trained on large datasets of chemical reactions, can be used to predict the products of unknown reactions, suggest optimal reaction conditions, and even design novel synthetic routes. acs.org For this compound, machine learning models could be developed to predict the regioselectivity of reactions at its different functional groups or to identify promising catalysts for specific transformations. The integration of machine learning with automated synthesis platforms could create a closed-loop system for the rapid discovery and optimization of new chemical reactions.

Q & A

Q. What optimization strategies improve yield in large-scale syntheses without compromising purity?

  • Methodology : Apply Design of Experiments (DoE) to screen parameters (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to identify optimal conditions. Validate scalability in a flow reactor system with in-line FTIR monitoring .

Methodological Guidance

  • Crystallography : For novel polymorphs, submit data to the Cambridge Structural Database (CSD) and cite SHELX programs .
  • Data Reporting : Follow IUPAC guidelines for spectral data and report uncertainties (e.g., ±0.01 ppm for NMR shifts) .
  • Ethical Compliance : Disclose all synthetic hazards and obtain institutional review board (IRB) approval for biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.